4-(4-Chlorophenyl)pyridine
Overview
Description
4-(4-Chlorophenyl)pyridine is an organic compound that belongs to the class of aromatic heterocyclic compounds It consists of a pyridine ring substituted with a 4-chlorophenyl group at the fourth position
Mechanism of Action
Target of Action
It is known that pyridine derivatives, which include 4-(4-chlorophenyl)pyridine, often interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the this compound molecule .
Biochemical Pathways
Given the broad range of potential targets for pyridine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved .
Pharmacokinetics
The properties of pyridine derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound . These could potentially include changes in enzyme activity, alterations in signal transduction, or other cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 4-chlorophenylboronic acid reacts with 4-bromopyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it an efficient and widely used method.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
4-Chloropyridine: Similar in structure but lacks the phenyl group.
4-Phenylpyridine: Similar but lacks the chlorine atom.
4-(4-Fluorophenyl)pyridine: Similar but with a fluorine atom instead of chlorine.
Uniqueness: 4-(4-Chlorophenyl)pyridine is unique due to the presence of both the chlorophenyl and pyridine moieties, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability and potential interactions with biological targets .
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOPXNLTUXDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307628 | |
Record name | 4-(4-Chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-96-0 | |
Record name | 5957-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Chlorophenyl)pyridine as an antimicrobial agent?
A1: The research article highlights the identification of this compound as an antimicrobial compound derived from plant extracts. While solvent extracts from Terminalia chebula, Simarouba glauca, and Bixa orellana exhibited inhibitory effects on Xanthomonads, further analysis revealed this compound as the active component responsible for this activity []. This discovery holds promise for developing new antimicrobial agents derived from natural sources.
Q2: What is the spectrum of antimicrobial activity of this compound?
A2: The study demonstrated that commercially obtained this compound exhibited antimicrobial activity against both bacteria and fungi. Specifically, it inhibited the growth of the bacteria Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger []. This broad spectrum of activity suggests its potential for targeting a range of microbial infections.
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